1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Overview
Description
1-Ethyl-1h-1,2,3-benzotriazole-5-carboxylic acid
Scientific Research Applications
Antifungal Activity
1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and its derivatives have shown potential in antifungal applications. A study synthesized azetidinones derived from this compound, demonstrating moderate to good antifungal activity against Candida albicans. Some derivatives were identified as particularly active, with docking studies indicating interaction with the CYT P-450 enzyme (Toraskar, Kadam, & Kulkarni, 2009).
Environmental Degradation Studies
This compound's derivatives have been studied in environmental contexts, particularly regarding their degradation in aquatic environments. A study investigating the biotransformation of benzotriazoles in activated sludge identified 1H-benzotriazole-5-carboxylic acid as a major transformation product, highlighting the environmental relevance of these compounds (Huntscha et al., 2014).
Antibacterial and Anticonvulsant Potential
Research indicates that certain derivatives of this compound possess antibacterial and anticonvulsant properties. A study synthesized novel 1H-tetrazol-5-yl ethyl 1H-benzo[d][1,2,3]triazoles and found them to exhibit moderate antibacterial and antifungal activities, with notable anticonvulsant activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Chemical Synthesis Applications
This chemical also plays a role in the synthesis of various organic compounds. For instance, it has been used in the synthesis of N-substituted thiazolidines and dihydrobenzothiazoles, demonstrating its versatility as a building block in organic synthesis (Katritzky, Singh, & He, 2002).
Homologation of Carboxylic Acids
This compound has been utilized in the homologation of carboxylic acids. This process is significant in creating compounds with increased carbon chain length, useful in various chemical applications (Katritzky et al., 2000; Katritzky, Zhang, Hussein, Fang, & Steel, 2001).
Antibacterial Agent Synthesis
Its derivatives have been synthesized as potential antibacterial agents. A study focused on synthesizing N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives, demonstrating antibacterial activity against various bacterial strains (Rani et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Benzotriazole derivatives have been reported to exhibit activity against bacterial cultures , suggesting potential antimicrobial targets.
Mode of Action
Benzotriazole derivatives have been shown to interact with microbial targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Benzotriazole-5-carboxylic acid, a related compound, has been used as a bifunctional ligand in the synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate , suggesting potential involvement in metal ion coordination and related biochemical pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is currently unavailable
Result of Action
Related benzotriazole derivatives have shown antimicrobial activity , suggesting potential cellular effects related to microbial growth inhibition.
Action Environment
It’s known that the compound is a solid and should be stored at room temperature
Properties
IUPAC Name |
1-ethylbenzotriazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-8-4-3-6(9(13)14)5-7(8)10-11-12/h3-5H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLSBGGTASGZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366535 | |
Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658089 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691363-31-2 | |
Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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